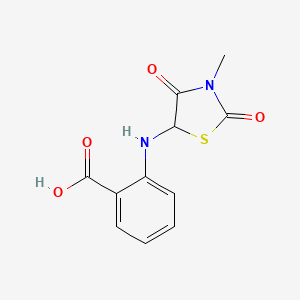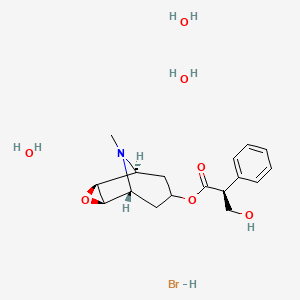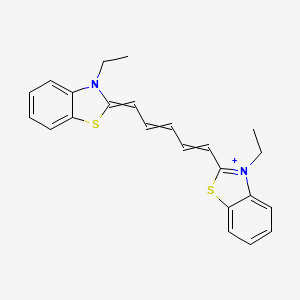
3,3'-Diethylthiadicarbocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(5-(3-ethyl-2-benzothiazolinylidene)-1,3- pentadienyl)benzothiazolium. A benzothiazole that was formerly used as an antinematodal agent and is currently used as a fluorescent dye.
Aplicaciones Científicas De Investigación
DNA Interaction and Structural Analysis
- 3,3'-Diethylthiadicarbocyanine demonstrates unique interactions with DNA, particularly in forming dimers within the minor groove of DNA. This interaction leads to significant spectroscopic changes, indicating potential applications in DNA analysis and structural studies (Seifert et al., 1999).
- The dye's ability to form helical aggregates in AT-rich regions of DNA, aligning in an end-to-end fashion, offers insights into DNA-dye interactions and the potential for developing novel DNA visualization techniques (Tomlinson et al., 2006).
Sensitization and Photophysical Properties
- Research on the photoprocesses induced by this compound reveals its potential in photochemical applications. This includes studies on delayed fluorescence, trans-cis isomerization, and electron transfer, which are important for understanding the dye's behavior under various photophysical conditions (Chibisov et al., 2001).
Membrane Potential Studies
- The dye has been used to study membrane potential variations in biological systems, such as tobacco cells, offering a method to observe cellular responses to various stimuli (Gapillout et al., 1996). Additionally, its application in rat small intestinal brush border membrane vesicles highlights its sensitivity and potential as a tool in membrane potential research (Stieger et al., 1983).
Molecular Recognition and Detection
- The dye's interactions with DNA G-quadruplexes, exhibiting specific binding and significant energy transfer, demonstrates its utility in molecular recognition and the visual detection of certain DNA structures (Karg et al., 2015).
Photochemical Characteristics
- Studies on the photochemical properties of this compound iodide provide insights into its behavior under light exposure, which is crucial for its application in fields like photodynamic therapy and photochemical reactions (Dempster et al., 1972).
Other Applications
- The dye has been investigated for its potential in corrosion inhibition, indicating its versatility beyond biological systems (Feng et al., 2019).
Propiedades
Número CAS |
7187-55-5 |
|---|---|
Fórmula molecular |
C23H23N2S2+ |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1 |
Clave InChI |
FYXWDSGGZAMYFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Sinónimos |
3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



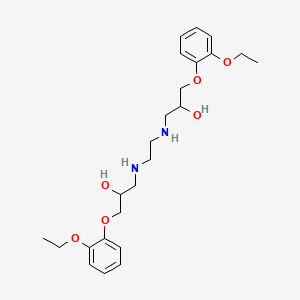
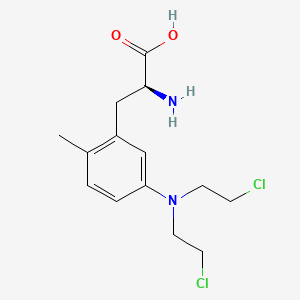
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
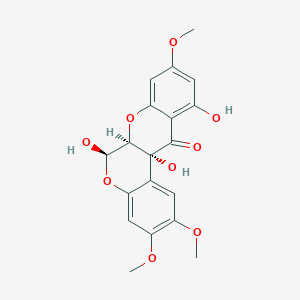
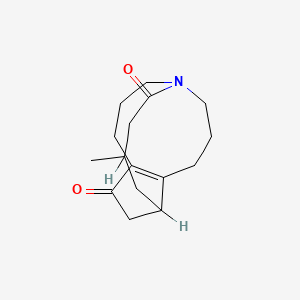
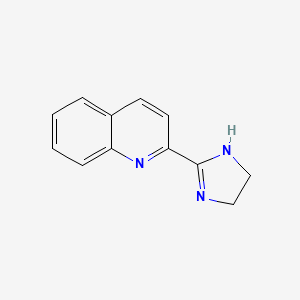

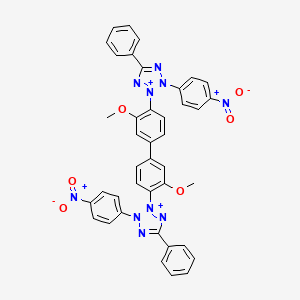
![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
